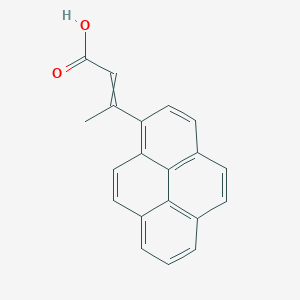

3-(Pyren-1-YL)but-2-enoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

63104-40-5 |

|---|---|

Molecular Formula |

C20H14O2 |

Molecular Weight |

286.3 g/mol |

IUPAC Name |

3-pyren-1-ylbut-2-enoic acid |

InChI |

InChI=1S/C20H14O2/c1-12(11-18(21)22)16-9-7-15-6-5-13-3-2-4-14-8-10-17(16)20(15)19(13)14/h2-11H,1H3,(H,21,22) |

InChI Key |

IDPVTIHXBPMLEY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(=O)O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Pyren 1 Yl but 2 Enoic Acid

Strategies for Carbon-Carbon Bond Formation in Conjugated Systems

The construction of the conjugated but-2-enoic acid side chain attached to the pyrene (B120774) scaffold can be achieved through several established carbon-carbon bond-forming reactions. These methods offer different advantages in terms of stereoselectivity and functional group tolerance.

Wittig Reaction and Analogous Olefination Processes

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones. wikipedia.orgumass.edumasterorganicchemistry.com In the context of 3-(Pyren-1-yl)but-2-enoic acid, a plausible synthetic route would involve the reaction of pyrene-1-carbaldehyde with a phosphorus ylide derived from an α-haloester, followed by hydrolysis of the resulting ester.

The reaction proceeds through the formation of a phosphonium (B103445) ylide, which then reacts with the aldehyde to form a betaine (B1666868) intermediate, leading to an oxaphosphetane that collapses to the desired alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comlibretexts.org The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides typically yield (Z)-alkenes. organic-chemistry.org For the synthesis of the trans isomer of this compound, a stabilized ylide would be preferred.

Table 1: Proposed Wittig Reaction for this compound Synthesis

| Step | Reactant 1 | Reactant 2 | Reagents | Product |

| 1 | Triphenylphosphine | Ethyl 2-bromopropanoate | - | Ethyl 2-(triphenylphosphonio)propanoate bromide |

| 2 | Ethyl 2-(triphenylphosphonio)propanoate bromide | Pyrene-1-carbaldehyde | Strong base (e.g., NaH, n-BuLi) | Ethyl 3-(pyren-1-yl)but-2-enoate |

| 3 | Ethyl 3-(pyren-1-yl)but-2-enoate | - | H₂O, H⁺/OH⁻ | This compound |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. The Heck and Suzuki-Miyaura reactions are particularly relevant for the synthesis of conjugated systems like this compound.

The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base. nih.gov A direct approach to a precursor of the target molecule is the aerobic dehydrogenative Heck reaction of pyrene with an acrylic acid ester, such as ethyl acrylate (B77674). nih.gov This reaction, catalyzed by a Pd(OAc)₂/4,5-diazafluoren-9-one (DAF) system, can directly form the β-pyrenyl acrylate skeleton. nih.gov The reaction of pyrene with ethyl acrylate has been shown to yield a mixture of C-1 and C-4 alkenylated products, with the C-1 isomer being the major product. nih.gov Subsequent hydrolysis of the ester would yield the desired carboxylic acid.

The Suzuki-Miyaura coupling reaction forms a carbon-carbon bond by coupling an organoboron compound with a halide or triflate using a palladium catalyst and a base. nih.govmdpi.commdpi.com To synthesize this compound via this method, one could couple 1-pyrenylboronic acid with a suitable butenoic acid derivative, such as ethyl (E)-3-bromobut-2-enoate. The reaction typically proceeds with high stereospecificity, preserving the geometry of the double bond in the vinyl halide.

Table 2: Proposed Palladium-Catalyzed Cross-Coupling Routes

| Reaction | Pyrene Substrate | Coupling Partner | Catalyst System | Product |

| Heck Reaction | Pyrene | Ethyl acrylate | Pd(OAc)₂/DAF, O₂ | Ethyl 3-(pyren-1-yl)acrylate |

| Suzuki-Miyaura Coupling | 1-Pyrenylboronic acid | Ethyl (E)-3-bromobut-2-enoate | Pd catalyst (e.g., Pd(PPh₃)₄), base | Ethyl (E)-3-(pyren-1-yl)but-2-enoate |

Condensation Reactions for α,β-Unsaturated Carboxylic Acids

The Knoevenagel condensation is a classic method for the formation of α,β-unsaturated compounds through the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, typically catalyzed by a weak base. wikipedia.org A variation of this reaction, the Doebner modification , utilizes pyridine (B92270) as a catalyst and solvent, and often involves malonic acid or its derivatives, leading directly to α,β-unsaturated carboxylic acids through a subsequent decarboxylation step. organic-chemistry.org

For the synthesis of this compound, pyrene-1-carbaldehyde could be condensed with an active methylene compound like diethyl malonate in the presence of a base such as piperidine (B6355638) or pyridine. Subsequent hydrolysis and decarboxylation of the resulting intermediate would yield the target acid. A more direct route would be the Doebner condensation of pyrene-1-carbaldehyde with malonic acid in refluxing pyridine, which should afford 3-(pyren-1-yl)acrylic acid. To obtain the desired butenoic acid derivative, a suitable substituted active methylene compound would be required. A related condensation of pyrene-1-carbaldehyde with acetophenone (B1666503) has been reported to yield 1-phenyl-3-(pyren-1-yl)prop-2-en-1-one, demonstrating the feasibility of such condensation reactions with pyrene aldehydes. nih.gov

Functionalization of the Pyrene Core in Related Derivatives

The pyrene nucleus is susceptible to a variety of chemical transformations, allowing for the introduction of different functional groups. These modifications can significantly alter the electronic and photophysical properties of the molecule.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a fundamental reaction for the functionalization of aromatic compounds. The pyrene core is reactive towards electrophiles, with substitution typically occurring at the 1, 3, 6, and 8 positions. mdpi.com

Acylation: Friedel-Crafts acylation of pyrene is a well-established method to introduce acyl groups. For instance, the reaction of pyrene with phthalic anhydride (B1165640) in the presence of a Lewis acid like AlCl₃ under mechanochemical conditions yields 1-(o-carboxybenzoyl)pyrene. beilstein-journals.org Similarly, acylation with crotonic anhydride could potentially be used to introduce a butenoyl chain, which could then be isomerized to the conjugated system.

Bromination: The bromination of pyrene can be achieved with various brominating agents. The regioselectivity of the reaction can be influenced by the reaction conditions. Given the electron-withdrawing nature of the but-2-enoic acid substituent, electrophilic attack on this compound would be expected to be directed to the positions meta to the C1-substituent on the same ring, and to the other, more activated rings of the pyrene core.

Borylation: The direct borylation of pyrene can be achieved using iridium-catalyzed C-H activation. researchgate.net This method provides access to pyrenylboronic esters, which are versatile intermediates for further functionalization via Suzuki-Miyaura coupling. The regioselectivity of the borylation can be controlled by the choice of ligands and reaction conditions. researchgate.net Electrophilic borylation of pyrene derivatives can also be achieved using reagents like BBr₃ in the presence of a sterically hindered pyridine base. nih.gov The directing effect of the existing substituent would influence the position of borylation on the pyrene core of this compound.

Directed C–H Activation Strategies

Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the site-selective functionalization of aromatic rings. mdpi.com The use of directing groups allows for the functionalization of specific C-H bonds that might otherwise be unreactive.

In the context of derivatives of this compound, the carboxylic acid group itself can act as a directing group. It has been demonstrated that pyrene-1-carboxylic acid can undergo palladium-catalyzed C-H ortho-arylation, leading to the formation of 2-aryl-pyrene-1-carboxylic acids. nih.govresearchgate.net This methodology provides a direct route to functionalize the C-2 position of the pyrene ring, which is adjacent to the point of attachment of the butenoic acid chain. This strategy offers a highly efficient and atom-economical way to introduce further complexity to the pyrene scaffold. researchgate.netnih.gov

Table 3: Summary of Pyrene Core Functionalization Methods

| Reaction | Reagents | Position of Functionalization | Reference |

| Friedel-Crafts Acylation | Phthalic anhydride, AlCl₃ | C-1 | beilstein-journals.org |

| C-H Arylation | Aryl halides, Pd catalyst | C-2 (ortho to carboxyl group) | nih.govresearchgate.net |

| C-H Borylation | B₂pin₂, Ir catalyst | Various positions depending on ligands | researchgate.net |

Derivatization at the But-2-enoic Acid Moiety

Esterification Reactions of the Carboxylic Acid Group

The carboxylic acid group of this compound can be readily converted to its corresponding esters through several standard esterification methods. These reactions are valuable for modifying the solubility, and electronic properties of the parent molecule.

One of the most common methods for esterification is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, typically sulfuric acid or hydrochloric acid. This is an equilibrium-driven process, and the use of a large excess of the alcohol or the removal of water can be employed to drive the reaction towards the ester product. For instance, the esterification of similar cinnamic acid derivatives is often achieved by refluxing the acid in the desired alcohol with a catalytic amount of acid. sapub.org

Another effective method for the synthesis of esters from carboxylic acids is the Steglich esterification. This method utilizes a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This approach is particularly useful for reactions with sensitive alcohols where the harsh conditions of Fischer esterification are not suitable. The reaction proceeds at room temperature and generally provides high yields of the desired ester. nih.gov

The synthesis of various ester derivatives of cinnamic acid, a structural analogue of the target molecule, has been extensively reported, highlighting the feasibility of these transformations. nih.govresearchgate.netmedcraveonline.com For example, the synthesis of (E)-cinnamate derivatives has been successfully achieved using a modified Steglich esterification with EDC in acetonitrile (B52724). nih.gov These established methods for cinnamic acid and its derivatives can be directly applied to this compound to produce a library of corresponding esters.

Table 1: Common Esterification Methods Applicable to this compound

| Method | Reagents | Typical Conditions | Advantages |

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Reflux | Simple, inexpensive reagents |

| Steglich Esterification | Alcohol, DCC or EDC, DMAP | Room Temperature | Mild conditions, high yields |

Amidation Reactions of the Carboxylic Acid Group

The carboxylic acid functionality of this compound can also be converted to amides, which are important functional groups in medicinal chemistry and materials science. Amidation reactions typically involve the activation of the carboxylic acid followed by reaction with a primary or secondary amine.

A common method for amide bond formation involves the use of coupling agents, similar to those used in Steglich esterification. Reagents such as benzotriazole-1-yl-oxy-tris-(dimethylamino)-phosphoniumhexafluorophosphate (BOP) are effective for the direct condensation of carboxylic acids with amines. isca.me The synthesis of amides from cinnamic acid derivatives and 4-aminoantipyrine (B1666024) has been successfully demonstrated using the BOP reagent. isca.me Another approach is the conversion of the carboxylic acid to its more reactive acyl chloride, typically by treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with the desired amine. This two-step process is highly efficient and widely applicable. nih.gov

The direct amidation of cinnamic acid with diethylamine (B46881) has also been reported using boric acid as a catalyst under ultrasonic irradiation, offering a greener alternative to traditional methods. semanticscholar.org The synthesis of a series of cinnamic acid amides and esters has been performed to evaluate their biological activities, indicating the broad utility of these derivatives. nih.gov These well-established protocols for cinnamic acid provide a clear pathway for the synthesis of a variety of amides from this compound.

Table 2: Common Amidation Methods Applicable to this compound

| Method | Reagents | Typical Conditions | Advantages |

| Coupling Agent-Mediated | Amine, Coupling Agent (e.g., BOP, DCC) | Room Temperature | Mild conditions, high yields |

| Acyl Chloride Route | 1. SOCl₂ or (COCl)₂ 2. Amine | Varies | High reactivity, widely applicable |

| Boric Acid Catalysis | Amine, Boric Acid | Ultrasonic Irradiation | Greener alternative |

Modifications of the Alkene Functionality (e.g., hydrogenation, oxidation, halogenation)

The carbon-carbon double bond in the but-2-enoic acid moiety is susceptible to a range of addition reactions, allowing for further functionalization of the molecule.

Hydrogenation: The alkene can be reduced to the corresponding alkane, 3-(Pyren-1-YL)butanoic acid, through catalytic hydrogenation. This is typically achieved using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. rsc.org The hydrogenation of acrylic acids is a well-established transformation. researchgate.net This reaction would saturate the butenoic acid chain, altering the geometry and electronic properties of the molecule.

Oxidation: The alkene can undergo various oxidation reactions.

Epoxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would yield the corresponding epoxide, 3-(pyren-1-yl)-2,3-epoxybutanoic acid. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com This reaction is stereospecific, with the epoxide forming on the same face of the double bond (syn-addition). masterorganicchemistry.com

Dihydroxylation: The alkene can be converted to a diol. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). Anti-dihydroxylation can be accomplished by epoxidation followed by acid-catalyzed ring-opening.

Halogenation: The double bond can readily undergo halogenation with halogens such as bromine (Br₂) or chlorine (Cl₂). This reaction proceeds via a halonium ion intermediate and results in the anti-addition of the two halogen atoms across the double bond, yielding a dihaloalkane. masterorganicchemistry.comyoutube.com The bromination of acrylic acid in aqueous solution has been studied, providing insight into the kinetics and mechanism of this type of reaction. researchgate.net

Table 3: Potential Modifications of the Alkene Functionality

| Reaction | Reagents | Product |

| Hydrogenation | H₂, Pd/C | 3-(Pyren-1-YL)butanoic acid |

| Epoxidation | m-CPBA | 3-(Pyren-1-yl)-2,3-epoxybutanoic acid |

| Halogenation | Br₂ | 2,3-Dibromo-3-(pyren-1-yl)butanoic acid |

Stereochemical Control in Synthesis (E/Z Isomerism of the But-2-enoic Acid Moiety)

The but-2-enoic acid moiety of this compound can exist as two geometric isomers, (E) and (Z), depending on the relative orientation of the substituents around the carbon-carbon double bond. The stereoselective synthesis of either the (E) or (Z) isomer is crucial for controlling the three-dimensional structure and, consequently, the physical and biological properties of the molecule.

The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones. adichemistry.comorganic-chemistry.orgwikipedia.orglibretexts.org The reaction of pyrene-1-carboxaldehyde with an appropriate phosphorus ylide can be employed to construct the but-2-enoic acid backbone. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group, generally lead to the formation of the (E)-alkene as the major product. adichemistry.comorganic-chemistry.org Conversely, non-stabilized ylides tend to produce the (Z)-alkene. adichemistry.comwikipedia.org Therefore, by choosing the appropriate Wittig reagent, one can selectively synthesize either the (E) or (Z) isomer of this compound. The synthesis of a (2E,4E,6E)-pyrenyl-containing trienoic acid via a Wittig reaction highlights the utility of this method for achieving specific stereoisomers in pyrene-containing systems.

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes phosphonate (B1237965) carbanions and generally offers excellent (E)-selectivity in the synthesis of alkenes. wikipedia.orgorganic-chemistry.org The reaction of pyrene-1-carboxaldehyde with a phosphonate ester, such as triethyl phosphonoacetate, in the presence of a base would be expected to yield the (E)-isomer of the corresponding ethyl ester of this compound with high stereoselectivity. wikipedia.orgorganic-chemistry.org The HWE reaction is often preferred over the traditional Wittig reaction due to the ease of removal of the phosphate (B84403) byproduct. organic-chemistry.org Modifications of the HWE reaction, such as the Still-Gennari modification, can be used to favor the formation of the (Z)-alkene. researchgate.net

The stereochemical integrity of the double bond in subsequent reactions is an important consideration. For example, the synthesis of (E)-cinnamate derivatives from (E)-cinnamic acid demonstrates that esterification can be performed without isomerization of the double bond. nih.gov

Table 4: Stereoselective Synthesis of Alkenes

| Reaction | Reagents | Predominant Isomer |

| Wittig Reaction (Stabilized Ylide) | Pyrene-1-carboxaldehyde, Ph₃P=CHCO₂R | (E) |

| Wittig Reaction (Non-stabilized Ylide) | Pyrene-1-carboxaldehyde, Ph₃P=CHR | (Z) |

| Horner-Wadsworth-Emmons Reaction | Pyrene-1-carboxaldehyde, (EtO)₂P(O)CH₂CO₂Et, Base | (E) |

| Still-Gennari HWE Modification | Pyrene-1-carboxaldehyde, (CF₃CH₂O)₂P(O)CH₂CO₂R, Base | (Z) |

Spectroscopic and Photophysical Investigations of 3 Pyren 1 Yl but 2 Enoic Acid and Its Analogues

Electronic Absorption Spectroscopy of Pyrene-Conjugated Systems

The electronic absorption spectra of pyrene (B120774) and its derivatives are characterized by distinct bands in the UV-visible region, which arise from π-π* transitions within the aromatic core. mdpi.com For the parent pyrene molecule, these transitions are well-defined. mdpi.com However, when the pyrene core is conjugated with other systems, such as the but-2-enoic acid group in 3-(pyren-1-yl)but-2-enoic acid, the absorption properties are significantly altered. The introduction of substituents to the pyrene core can modify its electronic performance. rsc.org

Influence of Conjugation on Absorption Maxima and Intensities

Extending the π-conjugation of the pyrene system by attaching substituents typically results in a bathochromic (red) shift of the absorption maxima. mdpi.com This phenomenon is a direct consequence of the smaller energy gap between the ground state and the excited state in the more extended conjugated system. mdpi.com For instance, pyrene derivatives with substituents at the 1, 3, 6, and 8 positions exhibit broader and red-shifted absorption bands compared to the parent pyrene. mdpi.com Similarly, the introduction of a but-2-enoic acid group at the 1-position of pyrene extends the conjugated π-electron system, which is expected to lower the energy of the π-π* transition. This leads to an absorption of light at longer wavelengths.

The intensity of the absorption, represented by the molar extinction coefficient (ε), is also affected by conjugation. For example, a pyrene-based compound (Compound 2 in a study) with a more coplanar molecular structure, allowing for better electronic communication, showed a red-shifted long-wavelength absorption peak at 446 nm with a large molar extinction coefficient. gdut.edu.cn The addition of multiple substituents can strongly influence the electronic transitions, leading to significant red shifts in absorption maxima. rsc.org For example, pyrene derivatives with four attached groups showed absorption maxima shifted by about 25 nm relative to those with only two substituents. rsc.org

Table 1: Absorption Properties of Selected Pyrene Derivatives

| Compound | Solvent | Absorption Maxima (λmax, nm) | Reference |

|---|---|---|---|

| Pyrene Derivative A | Chloroform | 250-350 | mdpi.com |

| Pyrene Derivative B | Chloroform | 250-350 (shifted ~30nm shorter than A) | mdpi.com |

| Pyrene Derivative C | Chloroform | 250-350 | mdpi.com |

| Compound 2 | THF | 276, 446 | gdut.edu.cn |

This table is interactive. Click on the headers to sort the data.

Solvatochromic Effects on Absorption

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. In the context of electronic absorption spectroscopy, this manifests as a shift in the absorption maxima with varying solvent polarity. For pyrene derivatives, the extent of solvatochromism depends heavily on the nature of the substituents and the resulting intramolecular charge transfer (ICT) character. acs.orgoup.com

Some pyrene derivatives exhibit a pronounced positive solvatochromic effect, where the absorption maximum shifts to longer wavelengths (red-shift) as the solvent polarity increases. gdut.edu.cn For one such compound, the maximum long-wavelength absorption band shifted from 441 nm in non-polar cyclohexane (B81311) to 458 nm in the polar solvent DMSO. gdut.edu.cn This behavior is often indicative of a significant difference in the dipole moment between the ground and excited states, which is stabilized by polar solvents. Conversely, other pyrene derivatives show little to no solvatochromic effect on their absorption spectra, suggesting that the polarity of the solvent has a minimal influence on the ground state of these compounds. mdpi.commdpi.com

Fluorescence Spectroscopy and Excited State Behavior

Pyrene and its derivatives are renowned for their strong fluorescence, characterized by high quantum yields and long excited-state lifetimes. rsc.orgresearchgate.net These properties make them excellent candidates for applications such as organic light-emitting diodes (OLEDs). rsc.orgrsc.org The fluorescence of these compounds is highly sensitive to their local environment, which allows them to be used as molecular probes.

Monomer Emission Characteristics

In dilute solutions, where intermolecular interactions are minimized, pyrene derivatives typically exhibit fluorescence from an isolated, locally excited (LE) state, often referred to as monomer emission. This emission is characterized by a structured spectrum, typically in the blue region of the visible spectrum. For example, a pyrene derivative in a dilute 10-7 M solution showed a short-wavelength emission peak at 382 nm, originating from the pyrene unit itself. gdut.edu.cn

The position of the monomer emission can be influenced by solvent polarity. In donor-π-acceptor (D-π-A) systems, increasing solvent polarity can stabilize a charge transfer (CT) state, leading to a red-shifted emission. acs.org This stabilization occurs due to enhanced dipole-dipole interactions between the molecule and the polar solvent. acs.org

Excimer Formation and Emission

A hallmark of pyrene's photophysical behavior is its ability to form excimers. An excimer is an excited-state dimer that is formed when an excited-state molecule interacts with a ground-state molecule of the same species. This process is highly dependent on the proximity and orientation of the two molecules. Excimer formation is common for pyrene due to the large surface area of its planar aromatic rings, which facilitates π-π stacking interactions in the solid state or at high concentrations. rsc.org

The emission from a pyrene excimer is distinctly different from its monomer emission. It appears as a broad, structureless band that is significantly red-shifted compared to the structured monomer fluorescence. gdut.edu.cn This red-shifted emission is often considered an undesirable quenching effect in applications where pure blue emission is required, such as in certain OLEDs. wiley.com

Concentration-Dependent Excimer Emission

The formation of excimers is a concentration-dependent phenomenon. At very low concentrations, molecules are too far apart to interact within the lifetime of the excited state, and only monomer emission is observed. As the concentration increases, the probability of an excited molecule encountering a ground-state molecule rises, leading to the appearance and subsequent dominance of the excimer emission band. gdut.edu.cn

For instance, one study on a pyrene derivative (Compound 3) demonstrated a clear shift from monomer to excimer emission as the concentration in THF was increased. gdut.edu.cn At a low concentration of 10-7 M, the emission was at 382 nm (monomer). As the concentration was raised to 10-3 M, the intermolecular interactions strengthened, resulting in a new, red-shifted emission peak at 518 nm, which was attributed to excimer formation. gdut.edu.cn

Table 2: Emission Characteristics of a Pyrene Derivative at Different Concentrations

| Concentration (M) | Emission Wavelength (λem, nm) | Emission Type | Reference |

|---|---|---|---|

| 10-7 | 382 | Monomer | gdut.edu.cn |

This table is interactive. Click on the headers to sort the data.

Solvent-Dependent Excimer Formation and Charge-Transfer Coupling

The photophysical behavior of pyrene-containing molecules like this compound is highly sensitive to the surrounding solvent. In non-aromatic solvents, pyrene derivatives often exhibit the formation of excimers, which are excited-state dimers that form when two pyrene moieties are in close proximity. nih.gov This excimer formation is characterized by a broad, red-shifted emission band compared to the structured monomer emission. For instance, a pyrene-based acylhydrazone, an analogue, shows bright excimer fluorescence in methyl cyclohexane (MCH), a non-aromatic solvent. nih.gov The formation of the excimer is concentration-dependent, with an optimal concentration for excimer formation being observed. nih.gov

Conversely, in aromatic solvents, the formation of these excimer complexes is often resisted. nih.gov This solvent-dependent behavior is attributed to interactions between the solvent and the pyrene moiety, which can either facilitate or hinder the close association required for excimer formation.

Furthermore, in systems where the pyrene unit is coupled with an electron-accepting group, solvent polarity can induce intramolecular charge transfer (ICT). In a terpyridine-bis-pyrene system, an analogue to this compound, spectroscopy in different solvents revealed that optical electron transfer from the pyrene donor to the terpyridyl acceptor can occur in polar media. nih.gov This is evidenced by the appearance of both charge transfer absorption and emission bands. nih.gov The enhancement of the charge transfer character can be achieved by increasing the acceptor strength, for example, through protonation or complexation with a metal ion. nih.gov

Aggregation-Induced Emission (AIE) and Aggregation-Induced Enhanced Emission (AIEE) Phenomena

Aggregation-induced emission (AIE) and aggregation-induced enhanced emission (AIEE) are photophysical phenomena where non- or weakly emissive molecules in solution become highly luminescent upon aggregation. This behavior is contrary to the common aggregation-caused quenching (ACQ) effect.

Pyrene-based compounds, including analogues of this compound, have demonstrated AIEE properties. For example, a pyrene-phosphonate conjugate was shown to exhibit AIEE in water/acetonitrile (B52724) mixtures. mdpi.comnih.gov In its dissolved state in acetonitrile, the compound has a low fluorescence quantum yield, which significantly increases upon the addition of water, inducing aggregation. mdpi.com This enhancement is attributed to the restriction of intramolecular rotation and vibration in the aggregated state, which minimizes non-radiative decay pathways and promotes radiative emission.

Similarly, pyrene-based dipodal probes have been observed to show dominant pyrene excimer fluorescence in aqueous solutions, with AIEE being a key characteristic. researchgate.net The formation of spherical aggregates has been confirmed by techniques such as dynamic light scattering (DLS) and field emission scanning electron microscopy (FE-SEM). mdpi.comnih.gov The planarization of π-conjugated systems upon aggregation can also contribute to enhanced emission, leading to brightly luminescent helical aggregates in some cases. acs.org

Fluorescence Quantum Yield and Lifetime Studies

The fluorescence quantum yield (Φf) and lifetime (τ) are critical parameters for characterizing the efficiency and dynamics of the excited state of fluorescent molecules. For pyrene derivatives, these properties are highly dependent on the molecular structure, solvent, and aggregation state.

In studies of pyrene-phosphonate conjugates exhibiting AIEE, the fluorescence quantum yield was observed to increase significantly in the aggregated state compared to the dissolved state. mdpi.com For instance, the quantum yield of one such conjugate increased by approximately six-fold when the water fraction in an acetonitrile solution was increased to 80%. mdpi.com

The fluorescence lifetime of pyrene excimers is typically long, often exceeding 40 nanoseconds, which is a distinguishing feature from the much shorter lifetimes of many endogenous fluorophores found in cellular environments (around 7 ns). nih.gov This long lifetime allows for the use of time-resolved emission spectra (TRES) to selectively detect the excimer emission in the presence of background fluorescence. nih.gov

The environment's polarity and the presence of quenchers also significantly impact the quantum yield and lifetime. For example, the fluorescence of pyrene-containing compounds is sensitive to pH and the proximity to biomolecules, making them useful as environmental probes. vulcanchem.com

Table 1: Illustrative Fluorescence Quantum Yield Data for a Pyrene-Phosphonate Analogue

| Solvent Composition (Water/Acetonitrile) | Fluorescence Quantum Yield (Φf) |

| 0% Water | 1.9% |

| 80% Water | 11.7% |

| Data derived from a study on a pyrene-phosphonate conjugate showing AIEE. mdpi.com |

Stokes Shift Analysis and its Relationship to Molecular Structure and Environment

The Stokes shift, which is the difference in energy between the positions of the band maxima of the absorption and emission spectra, is a key parameter in fluorescence spectroscopy. It is influenced by the molecular structure, solvent polarity, and specific intermolecular interactions.

In pyrene-based systems, the Stokes shift can be significantly affected by the solvent environment. The Lippert-Mataga equation is often used to describe the relationship between the Stokes shift and the solvent's orientation polarizability, providing insights into the change in dipole moment between the ground and excited states. researchgate.net

For molecules exhibiting intramolecular charge transfer (ICT), a large Stokes shift is often observed in polar solvents. This is because the excited state is more polar than the ground state and is therefore stabilized to a greater extent by the polar solvent, leading to a lower energy emission. This phenomenon is a hallmark of many donor-acceptor systems. nih.gov

Furthermore, phenomena like excited state intramolecular proton transfer (ESIPT) can lead to an exceptionally large Stokes shift. In such cases, the emitting species is a tautomer of the initially excited molecule, resulting in a significant energy difference between absorption and emission. researchgate.net The structural rigidity and electronic properties of the molecule play a crucial role in determining the magnitude of the Stokes shift. For instance, the planarization of a molecule upon self-assembly can lead to changes in the Stokes shift. acs.org

Mechanofluorochromism in Solid-State Aggregates

Mechanofluorochromism is a phenomenon where the fluorescence properties of a material, such as emission color and intensity, change in response to mechanical stimuli like grinding, shearing, or pressing. This reversible or irreversible change is typically associated with alterations in the molecular packing and intermolecular interactions within the solid state.

While specific studies on the mechanofluorochromism of this compound are not widely available, related A-π-D-π-A carbazole (B46965) derivatives have shown remarkable mechanoreponsive luminescence. researchgate.net In their original crystalline state, these materials can be weakly emissive due to strong π-π stacking interactions that lead to J-aggregate formation. researchgate.net Upon grinding, the crystalline structure is disrupted, leading to a more amorphous state where these quenching interactions are diminished. This results in a significant turn-on of fluorescence emission, with a dramatic increase in the photoluminescence quantum yield. researchgate.net This process is often reversible, with the original emissive properties being restored upon solvent fuming or annealing, which allows the molecules to revert to their thermodynamically stable crystalline packing.

Circularly Polarized Luminescence (CPL) in Chiral Derivatives

Circularly polarized luminescence (CPL) is the differential emission of left- and right-handed circularly polarized light from a chiral luminophore. This chiroptical property is of great interest for applications in 3D displays, chiral sensors, and information storage.

The introduction of chirality into pyrene-containing systems can lead to CPL activity. This can be achieved by synthesizing chiral derivatives or through the self-assembly of achiral molecules into chiral supramolecular structures. For example, the interfacial self-assembly of pyrene and phenanthrene (B1679779) glutamides, which are chiral, can form superhelices that exhibit enhanced CPL activity. rsc.org Interestingly, the supramolecular nanostructure can have a more dominant role than the molecular configuration in determining the CPL performance. rsc.org

In some pyrene-fused azahelicenes, the cross-stacking of pyrene units with a short interplanar distance induces bright CPL in the visible region. acs.org The luminescence dissymmetry factor (glum), a measure of the degree of circular polarization, can reach significant values in such systems. For instance, some helicene dimers have been reported to exhibit glum values among the highest for non-aggregated organic fluorophores. unipi.it The CPL signal can also be sensitive to external stimuli, such as the presence of anions, which can lead to a shift in the CPL emission to different spectral regions. acs.org

Time-Resolved Fluorescence Spectroscopy (e.g., Picosecond and Nanosecond Fluorescence Lifetime Measurements)

Time-resolved fluorescence spectroscopy is a powerful technique used to study the dynamics of excited states by measuring the decay of fluorescence intensity over time after excitation with a short pulse of light. These measurements provide information on the fluorescence lifetime (τ), which is the average time a molecule spends in the excited state before returning to the ground state.

For pyrene derivatives, time-resolved fluorescence is crucial for distinguishing between different emissive species, such as monomers and excimers, which have distinct lifetimes. Pyrene excimers are known for their characteristically long fluorescence lifetimes, often in the range of tens of nanoseconds (>40 ns). nih.gov This is in contrast to the much shorter lifetimes of pyrene monomers and many other fluorophores.

This long lifetime of the pyrene excimer is a key advantage in biological sensing and imaging applications. It allows for time-gated detection or the use of time-resolved emission spectra (TRES) to filter out short-lived background fluorescence from cellular components, thereby improving the signal-to-noise ratio and enabling the unambiguous detection of the target analyte. nih.gov For example, pyrene binary probes have been used for the selective detection of mRNA in the presence of cellular extracts by leveraging the long lifetime of the pyrene excimer. nih.gov

Nanosecond laser flash photolysis and ultrafast transient absorption spectroscopy are other time-resolved techniques that provide further insights into the excited-state processes, such as intersystem crossing to the triplet state and photoinduced electron transfer. rsc.org

Computational Chemistry and Mechanistic Insights for 3 Pyren 1 Yl but 2 Enoic Acid

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a standard and robust method for investigating the ground-state properties of organic molecules. science.govresearchgate.net Functionals such as B3LYP, often paired with basis sets like 6-311G(d,p), have demonstrated reliability in accurately predicting the geometries and electronic characteristics of pyrene (B120774) derivatives and related compounds. researchgate.netscience.gov These calculations are foundational for understanding the molecule's intrinsic stability, reactivity, and potential for intermolecular interactions.

Molecular Geometry and Conformation Analysis

The ground-state geometry of 3-(Pyren-1-YL)but-2-enoic acid, optimized through DFT calculations, is characterized by two main structural units: the planar, polycyclic aromatic pyrene core and the but-2-enoic acid side chain. The pyrene moiety consists of four fused benzene (B151609) rings, creating a large, rigid, and planar π-system. vulcanchem.com The but-2-enoic acid chain, featuring a carbon-carbon double bond, introduces a degree of conformational rigidity.

DFT calculations are used to determine key geometrical parameters such as bond lengths, bond angles, and dihedral angles. The optimized structure reveals the spatial arrangement of the pyrene and carboxylic acid groups, which dictates how the molecule interacts with its environment. For instance, in similar structures, the carboxylic acid group and adjacent carbons in the chain tend to lie in a plane. grafiati.com Theoretical calculations confirm that the lowest energy conformation is achieved when imaginary vibrational frequencies are absent, indicating a true minimum on the potential energy surface. researchgate.net

| Parameter | Predicted Value | Description |

| Bond Lengths (Å) | ||

| C=O | ~1.21 | Carbonyl double bond in the carboxylic acid group. |

| C-O | ~1.35 | Carbonyl single bond in the carboxylic acid group. |

| C=C (chain) | ~1.34 | Alkene double bond in the butenoic acid chain. |

| C-C (ring-chain) | ~1.49 | Single bond connecting the pyrene ring to the side chain. |

| Bond Angles (˚) | ||

| O=C-O | ~123 | Angle within the carboxylic acid group. |

| C-C=C (chain) | ~125 | Angle around the alkene bond in the side chain. |

Note: The values presented are representative and based on DFT calculations performed on structurally similar organic molecules. researchgate.netscirp.org Precise values for this compound require specific computational analysis.

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Electronic Structure

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's electronic behavior. acs.org The energy and distribution of these orbitals dictate the molecule's reactivity, kinetic stability, and optical properties. researchgate.net

For this compound, the HOMO is expected to be predominantly localized on the electron-rich pyrene ring, which acts as the electron donor. The LUMO is anticipated to be distributed across the conjugated system, including the electron-withdrawing but-2-enoic acid moiety. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and charge transfer potential. acs.org A smaller energy gap typically implies a higher propensity for intramolecular charge transfer and greater chemical reactivity. acs.org

| Parameter | Predicted Energy (eV) | Significance |

| HOMO Energy | -5.5 to -6.0 | Represents the ability to donate an electron. |

| LUMO Energy | -2.5 to -3.0 | Represents the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | 2.5 to 3.5 | Indicates kinetic stability and charge transfer capability. acs.org |

Note: These values are estimations based on typical DFT results for pyrene derivatives and donor-acceptor systems. acs.org The exact energies are sensitive to the specific functional and basis set used in the calculation.

Charge Density Distribution and Intramolecular Charge Transfer (ICT)

DFT calculations allow for the visualization of electron density distribution through tools like Molecular Electrostatic Potential (MEP) maps. These maps highlight regions of positive and negative electrostatic potential, identifying likely sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net In this compound, the pyrene core functions as an electron donor, while the but-2-enoic acid group acts as an electron acceptor. This donor-acceptor (D-A) architecture facilitates Intramolecular Charge Transfer (ICT), a process where electronic excitation leads to a redistribution of electron density from the donor to the acceptor part of the molecule. rsc.orgrsc.org

This ICT character is fundamental to the molecule's photophysical properties. The efficiency of ICT can be modulated by structural changes and the surrounding solvent environment, which in turn influences luminescence and other optical behaviors. rsc.org

Time-Dependent DFT (TD-DFT) for Excited State Properties

While DFT is adept at describing the ground state, Time-Dependent Density Functional Theory (TD-DFT) is the premier computational method for investigating electronically excited states. rsc.orguci.edusns.it TD-DFT calculations are used to predict properties such as electronic absorption spectra (UV-Vis), transition energies, and oscillator strengths, which are essential for understanding how the molecule interacts with light. rsc.orgfaccts.de

For pyrene derivatives, the lowest energy electronic transitions are typically π-π* in nature, originating from the extensive conjugated system of the pyrene core. nih.gov The presence of the but-2-enoic acid substituent modifies the energies of these transitions. TD-DFT can accurately model these shifts, providing predictions of the maximum absorption wavelength (λmax). acs.org In molecules with significant ICT character, the calculated excited state properties are often sensitive to the choice of functional, with range-separated hybrids sometimes offering improved accuracy for charge-transfer states. mdpi.com Furthermore, the excited state of pyrene-carboxylate derivatives is known to be sensitive to the local environment, such as pH, which alters the protonation state and, consequently, the fluorescence emission. nih.gov

Mechanistic Studies of Chemical Reactions (e.g., C–H functionalization pathways)

Computational chemistry, particularly DFT, is a powerful tool for elucidating the mechanisms of complex organic reactions. nih.govresearchgate.net Transition metal-catalyzed C–H functionalization has emerged as a vital strategy for modifying complex aromatic structures like pyrene. mdpi.comresearchgate.netrsc.org

With the 1-position of the pyrene core in this compound already occupied, further functionalization would target other C–H bonds. DFT calculations can be employed to explore the reaction pathways for, as an example, palladium-catalyzed C–H arylation. researchgate.net Such studies involve locating transition states, calculating activation energy barriers, and determining the thermodynamics of the reaction. This allows for the prediction of the most likely sites for substitution, such as the reactive K-region. nih.govresearchgate.net These theoretical investigations can explain the regioselectivity observed in experiments and guide the development of new synthetic methods for creating novel pyrene-based materials. mdpi.com

Simulation of Aggregation Behavior and Intermolecular Interactions (e.g., π-π stacking, hydrogen bonding, CH-π interactions)

The aggregation of this compound in solution or the solid state is governed by a combination of non-covalent intermolecular forces. Computational simulations are essential for understanding these interactions. The primary forces at play are:

π-π Stacking: The large, planar, and electron-rich pyrene rings have a strong tendency to stack on top of each other. acs.org This interaction is a defining feature of pyrene chemistry and is crucial for the formation of ordered assemblies. ufl.edunih.gov DFT calculations, often with dispersion corrections, can model the geometry and binding energy of these stacked dimers. arxiv.org

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. Molecules of this compound can form strong intermolecular O-H···O hydrogen bonds, often leading to the formation of centrosymmetric dimers. researchgate.netgrafiati.com

DFT and molecular dynamics (MD) simulations can model these interactions to predict how molecules will self-assemble. lp.edu.ua For example, MD simulations on similar pyrene-labeled polymers show that π-π stacking of pyrene units can induce a collapsed coil conformation, while ionization of acid groups leads to electrostatic repulsion and chain extension. lp.edu.ua Understanding these competing interactions is key to designing materials with specific self-assembly properties.

| Interaction Type | Description | Typical Calculated Energy (kcal/mol) |

| π-π Stacking | Attraction between the aromatic pyrene rings. | 10-15 |

| Hydrogen Bonding | Interaction between carboxylic acid groups (O-H···O). | 5-8 |

| CH-π Interactions | Weak attraction between C-H bonds and the pyrene π-system. | 1-2.5 |

Note: Energy values are general estimates for these types of interactions and can vary significantly based on the specific molecular geometry and computational method.

Supramolecular Chemistry and Self Assembly of 3 Pyren 1 Yl but 2 Enoic Acid Derivatives

Molecular Design Principles for Supramolecular Assembly

The design of pyrene (B120774) derivatives for supramolecular assembly is a strategic process aimed at controlling the formation of large, ordered structures through non-covalent interactions. rsc.orgfhnw.ch Key to this is the inherent tendency of the planar pyrene core to engage in π-π stacking interactions. unibe.ch The functionalization of the pyrene unit is a critical aspect of this design, introducing other intermolecular forces such as hydrogen bonding, hydrophobic interactions, and van der Waals forces that work in concert with π-π stacking. rsc.orgamu.edu.pl

In the case of 3-(Pyren-1-yl)but-2-enoic acid, the carboxylic acid group introduces a strong hydrogen bonding motif. This group can form dimers through double O-H···O hydrogen bonds, a common feature in the solid-state structures of carboxylic acids. iucr.org The interplay between the directional hydrogen bonds and the less directional π-π stacking is a crucial factor in determining the final assembled architecture. nih.govresearchgate.net

Researchers have successfully designed various pyrene derivatives that self-assemble into well-defined nanostructures like nanorods without the need for a template, highlighting the power of precise molecular design. rsc.orgfhnw.ch The use of arene-perfluoroarene interactions, where a pyrene derivative interacts with a perfluorinated aromatic compound, is another design strategy that offers enhanced directional control over the self-assembly process compared to conventional π-π stacking. rsc.org

Aggregation Behavior in Solution and Solid State

The aggregation of this compound derivatives in both solution and the solid state is primarily driven by a combination of π-π stacking of the pyrene units and hydrogen bonding involving the carboxylic acid groups. rsc.orgnih.gov This aggregation behavior leads to the formation of different types of molecular assemblies, most notably H- and J-aggregates, which are distinguishable by their unique spectroscopic signatures. nih.gov

H-Aggregate Formation

H-aggregates, or "hypsochromic" aggregates, are characterized by a blue-shift in their absorption spectrum compared to the monomer. This occurs when the pyrene molecules stack in a face-to-face (or "head-to-head") arrangement. nih.govpradeepresearch.org In this configuration, the transition dipoles of the individual molecules are aligned in parallel, leading to a higher energy excited state. pradeepresearch.org The formation of H-aggregates is often associated with a decrease in fluorescence quantum yield. pradeepresearch.org For some pyrene derivatives, H-aggregation has been observed in solution at concentrations above 1x10⁻⁴ mol L⁻¹. researchgate.net The combination of intermolecular hydrogen bonding and π-π stacking can synergistically drive the formation of H-aggregates, resulting in structures like nanofibers. researchgate.net

J-Aggregate Formation

J-aggregates, or "bathochromic" aggregates, exhibit a red-shift in their absorption spectrum relative to the monomer. nih.gov This phenomenon arises from a head-to-tail arrangement of the pyrene molecules, where the transition dipoles are aligned in a way that creates a lower energy excited state. pradeepresearch.org J-aggregates are often characterized by a high fluorescence quantum yield. pradeepresearch.org The formation of J-type aggregates has been observed for selenadiazole-fused pyrene derivatives in aqueous solutions, leading to a bathochromic shift in both absorption and emission spectra. nih.gov The specific molecular packing, including the slipping angle between adjacent molecules, determines whether H- or J-aggregates are formed. acs.org For instance, smaller slipping angles (around 41-45°) have been associated with J-aggregate formation in certain bis(pyrene) derivatives. acs.org

Influence of Solvent Polarity and Concentration on Aggregation

The aggregation behavior of pyrene derivatives is highly sensitive to the surrounding environment, particularly the polarity of the solvent and the concentration of the solute. nih.gov In good solvents that can effectively solvate the individual molecules, pyrene derivatives tend to exist as monomers at low concentrations. rsc.org As the concentration increases, aggregation becomes more favorable. researchgate.net

The polarity of the solvent plays a crucial role. In nonpolar solvents, the formation of aggregates driven by hydrogen bonding and π-π stacking is often enhanced. rsc.org Conversely, in highly polar solvents, the hydrophobic effect can become a dominant driving force for aggregation, causing the hydrophobic pyrene cores to cluster together to minimize contact with the solvent. unibe.ch The choice of solvent can also be used to tune the morphology of the resulting nanostructures. nih.gov For example, the shape and size of nanostructures formed by azole-fused pyrene derivatives can be controlled by varying the volume ratio of water to an organic solvent. nih.gov

The fluorescence of pyrene derivatives is a powerful probe for studying their aggregation. The ratio of excimer (excited dimer) to monomer emission is often used to monitor the extent of aggregation. core.ac.uk In many cases, increasing the concentration of a pyrene derivative in a given solvent leads to a shift from monomer emission to a red-shifted excimer-like emission, indicating the formation of aggregates. researchgate.net

Hierarchical Self-Assembly and Nanostructure Formation

Hierarchical self-assembly is a process where molecules first form primary aggregates, which then organize into larger, more complex superstructures. rsc.orgfhnw.ch For derivatives of this compound, this process is driven by the interplay of various non-covalent interactions, leading to the formation of well-defined nanomaterials such as nanoparticles, nanofibers, and nanorods. rsc.orgrsc.org

The initial step in this hierarchy is often the formation of dimers or small aggregates through hydrogen bonding and π-π stacking. researchgate.net These primary structures then serve as building blocks for the next level of assembly. For example, pyrene-appended glucono gelators have been shown to form lamellar structures as a basic unit, which then roll into nanotubes or assemble into nanofibers depending on the length of a spacer between the pyrene and glucono groups. rsc.org

The morphology of the final nanostructure is highly dependent on the molecular design and the assembly conditions. researchgate.net For instance, pyrene derivatives have been engineered to self-assemble into stable and well-defined nanorods without the need for a template. rsc.orgfhnw.ch X-ray diffraction studies have been instrumental in elucidating the three-dimensional packing of the molecules within these self-assembled nanorods. rsc.orgfhnw.ch

The formation of nanofibers is a common outcome of the hierarchical self-assembly of pyrene derivatives. rsc.orgresearchgate.net These nanofibers can entangle to form the network structure of an organogel. rsc.org Similarly, the self-assembly of bis(pyrene) derivatives has been shown to yield dot-shaped nanoaggregates or sheet-like morphologies depending on the linker used to connect the two pyrene units. acs.org The resulting nanoparticles can have diameters in the range of 2-6 nm. acs.org

Host-Guest Complexation and its Impact on Supramolecular Properties

Host-guest chemistry offers another layer of control over the supramolecular properties of pyrene derivatives. In this approach, a host molecule, such as a cyclodextrin (B1172386), can encapsulate a guest molecule, which can be the pyrene moiety of a derivative like this compound. rhhz.netresearchgate.net This complexation can significantly influence the aggregation behavior and the resulting properties of the assembly. rhhz.netresearchgate.net

For example, pyrene-substituted γ-cyclodextrin derivatives have been shown to self-assemble into supramolecular polymers in aqueous solution. rhhz.netresearchgate.net In this system, the pyrene units are encapsulated within the cyclodextrin cavities, which induces the formation of J-type stacking of the pyrenes and leads to excimer fluorescence. rhhz.netresearchgate.net These supramolecular polymers can further aggregate into nanostrips. rhhz.netresearchgate.net

The host-guest complexation provides a more rigid and chiral environment for the pyrene guest, which can lead to enhanced chiroptical properties. rhhz.netresearchgate.net The stability of these host-guest assemblies can often be controlled by external stimuli such as temperature or the addition of a competitive guest molecule. rhhz.net

In other systems, a "unimolecular quaternary clip" has been used as a host for pyrene molecules. nsrrc.org.tw The molar ratio of the host to the pyrene guest was found to be a critical factor in modulating the resulting supramolecular structure, leading to either lamellar structures or a hexagonal columnar phase. nsrrc.org.tw In this case, the pyrene guest acts as a nanotemplating agent, and its removal by thermal annealing leaves behind hollowed-out supramolecular scaffolds. nsrrc.org.tw This demonstrates the potential of using host-guest chemistry to create complex and functional nanostructures.

Tunable Supramolecular Properties

The self-assembly of pyrene derivatives, including structures related to this compound, can be influenced and controlled by a variety of external stimuli. This tunability is a hallmark of supramolecular chemistry, allowing for the dynamic modulation of material properties. Key external factors that can direct the assembly and disassembly processes include temperature, pH, and the presence of competitive guests.

Temperature: Temperature is a critical parameter that can alter the delicate balance of non-covalent interactions driving self-assembly. For instance, in some systems involving pyrene derivatives, an increase in temperature can disrupt the assembled structures. A naphthalene (B1677914) diimide (NDI) building block, when self-assembled, showed destruction of its vesicular structure at a lower critical solution temperature (LCST) of 43 °C due to the dissociation of specific hydrogen bonds. exlibrisgroup.com Conversely, further heating led to the formation of a different, reverse-micellar structure at an upper critical solution temperature (UCST) of 70 °C. exlibrisgroup.com This demonstrates that temperature can not only induce disassembly but also trigger transitions between different supramolecular architectures. In the context of block copolymers containing pyrene, thermal annealing is used to enhance the long-range π–π stacking of pyrene units by increasing molecular mobility above the glass transition temperature, which in turn improves the performance of organic field-effect transistors (OFETs). acs.org

pH: The pH of the surrounding medium is another powerful tool for controlling the self-assembly of pyrene derivatives, particularly those containing pH-sensitive functional groups like carboxylic acids or amines. Changes in pH can alter the protonation state of these groups, thereby modifying intermolecular interactions such as hydrogen bonding and electrostatic forces. For example, supramolecular amphiphiles constructed from host-guest complexes can encapsulate and release molecules in response to pH changes. acs.org Acidification can weaken the host-guest interactions, leading to the disassembly of micelles or vesicles and the release of their cargo. acs.orgnih.gov Similarly, the desorption of charged pyrene derivatives from graphite (B72142) electrodes was found to be significantly influenced by pH, demonstrating the role of charge in modulating surface interactions. acs.org

Competitive Guests: The introduction of competitive guest molecules can disrupt or alter the self-assembly of host-guest systems. This principle is often exploited in sensing and release applications. In systems involving cyclodextrins (CDs) as hosts for pyrene derivatives, the addition of a competitive guest can displace the pyrene-containing molecule, leading to a change in the supramolecular structure and a corresponding change in properties, such as fluorescence. rsc.org For instance, the self-assembly of dipyrene-substituted γ-CDs is responsive to competitive guests. rsc.org This competitive binding can be used to reversibly regulate the properties of the assembly, as seen in a ternary supramolecular polymer where an azobenzene (B91143) guest competes with a phosphorescent group for binding with β-CD, allowing for the reversible modulation of the material's room temperature phosphorescence (RTP) signal under light irradiation. rsc.org

These examples, while not all directly involving this compound, highlight the general principles by which the supramolecular properties of pyrene-based systems can be tuned. The presence of the carboxylic acid group in this compound makes its assemblies particularly susceptible to pH and temperature changes, offering avenues for creating responsive materials.

Table 1: Examples of Stimuli-Responsive Behavior in Pyrene Derivative Assemblies

| Stimulus | System | Observed Effect | Reference |

| Temperature | Naphthalene diimide (NDI) assembly | Dissociation of H-bonds and structural change at LCST (43°C) and UCST (70°C). exlibrisgroup.com | exlibrisgroup.com |

| Temperature | P3HT-b-poly(PyMA) block copolymer | Enhanced π-π stacking upon annealing above glass transition temperature. acs.org | acs.org |

| pH | Supramolecular amphiphiles (host-guest) | Disassembly of micelles/vesicles and release of cargo upon acidification. acs.orgnih.gov | acs.orgnih.gov |

| pH | Charged pyrene derivatives on graphite | Influences desorption efficiency from the electrode surface. acs.org | acs.org |

| Competitive Guest | Dipyrene-substituted γ-CDs | Responsive aggregation. rsc.org | rsc.org |

| Competitive Guest | Ternary supramolecular polymer with β-CD | Reversible regulation of room temperature phosphorescence (RTP). rsc.org | rsc.org |

Intermolecular Interactions Driving Assembly

The self-assembly of pyrene-containing molecules into ordered supramolecular structures is governed by a combination of non-covalent interactions. The specific geometry and stability of these assemblies are the result of a delicate interplay between π-π stacking, hydrogen bonding, and CH-π interactions.

π-π Stacking: The large, planar aromatic surface of the pyrene moiety is highly conducive to π-π stacking interactions. This is a primary driving force for the aggregation of many pyrene derivatives. researchgate.net These interactions can lead to the formation of one-dimensional stacks, which can then further organize into more complex architectures like nanofibers, nanoribbons, or columnar liquid crystals. rsc.orgnih.govacs.org The extent of overlap between the pyrene rings in the stack influences the electronic and photophysical properties of the assembly. For instance, greater overlap can lead to a red-shifted excimer emission. osti.gov The strength and geometry of π-π stacking can be modulated by substituents on the pyrene core. rsc.orgrsc.org In some cases, strong π-π stacking is the dominant force driving assembly, particularly in systems where other interactions are weak or absent. nih.gov

Hydrogen Bonding: Hydrogen bonding plays a crucial and often directive role in the self-assembly of pyrene derivatives that possess suitable functional groups, such as the carboxylic acid group in this compound. Carboxylic acid groups can form strong, directional hydrogen bonds, often leading to the formation of dimeric motifs. iucr.org In more complex systems, such as those containing amide functionalities, hydrogen bonds can direct the formation of one-dimensional chains that are further stabilized by π-π stacking. nih.govmdpi.comacs.org The interplay between hydrogen bonding and π-π stacking is often cooperative; hydrogen bonds can pre-organize the molecules in a way that facilitates favorable π-π interactions, leading to highly ordered and stable supramolecular structures. acs.orgacs.org For example, in some pyrene-containing liquid crystals, hydrogen bonds form parallel to the columnar axes, inducing a helical organization of the molecules. acs.org

The combination of these intermolecular forces allows for the formation of a diverse range of supramolecular structures from pyrene derivatives. The final architecture is a result of the system achieving a thermodynamic minimum by optimizing these various non-covalent interactions.

Table 2: Key Intermolecular Interactions in the Assembly of Pyrene Derivatives

| Interaction Type | Description | Role in Assembly | Example Systems |

| π-π Stacking | Attraction between the electron clouds of aromatic pyrene rings. | Primary driving force for aggregation; influences electronic and photophysical properties. researchgate.netnih.gov | Pyrene-N-methylacetamides, osti.gov Fp-pyrene, nih.gov P3HT-b-poly(PyMA). acs.org |

| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom (e.g., O, N). | Directs the formation of specific motifs (e.g., dimers, chains); enhances stability and order. iucr.orgmdpi.com | (E)-7-(Pyren-1-yl)hept-6-enoic acid, iucr.org Alkylamide-substituted pyrenes, nih.govacs.org TAPy. mdpi.com |

| CH-π Interactions | Weak interaction between a C-H bond and a π-system. | Fine-tunes molecular packing; contributes to overall stability. amu.edu.placs.org | Pyrene-based zinc complexes, acs.org Glucose-pyrene systems, rsc.orgrsc.org Pyrene-imidazole isomers. mdpi.com |

Advanced Materials Applications of 3 Pyren 1 Yl but 2 Enoic Acid Derivatives

Organic Electronics and Optoelectronic Devices

The unique electronic and photophysical characteristics of pyrene (B120774) derivatives make them promising candidates for a range of organic electronic and optoelectronic devices. uky.edu The ability to modify the pyrene structure at various positions allows for precise control over molecular packing and, consequently, the charge carrier mobilities essential for device performance. uky.edu

Pyrene derivatives are extensively investigated as emitters in OLEDs due to their high fluorescence quantum yields and excellent thermal and chemical stability. researchgate.net The introduction of different functional groups to the pyrene core can tune the emission color, leading to the development of highly efficient blue, green, and red emitters. uky.edu For instance, a pyrene[4,5-d]imidazole-pyrene molecule, PyPI-Py, has been used to create a highly efficient blue-emitting OLED. chinesechemsoc.org A non-doped device using this material exhibited a maximum external quantum efficiency (EQE) of 8.52% and maintained high efficiency even at high brightness, demonstrating minimal efficiency roll-off. chinesechemsoc.orgchinesechemsoc.org

Another strategy to enhance OLED performance involves the use of pyrene-based emitters with aggregation-induced emission (AIE) characteristics. rsc.org By attaching AIE-active units like tetraphenylethylene (B103901) to the pyrene core, researchers have successfully converted the typically aggregation-caused quenching (ACQ) pyrene into an AIE luminogen. rsc.org Non-doped OLEDs fabricated with these materials as emitters have shown promising results, with one device achieving a maximum luminance of 15,750 cd/m² and an EQE of 3.19%. rsc.org

Furthermore, a sensitization strategy using thermally activated delayed fluorescence (TADF) has been employed to boost the efficiency of blue fluorescent OLEDs based on pyrene derivatives. nih.gov This approach led to a significant enhancement in EQE, reaching 10.4% for a device using the pyrene-based emitter DPy. nih.gov

Below is a table summarizing the performance of selected OLEDs based on pyrene derivatives:

| Emitter Material | Device Configuration | Max. EQE (%) | Emission Color | CIE Coordinates (x, y) | Ref. |

| PyPI-Py | Non-doped | 8.52 | Blue | (0.15, 0.22) | chinesechemsoc.orgchinesechemsoc.org |

| Py-TPE | Non-doped | 3.19 | Sky-blue | Not specified | rsc.org |

| DPy | TADF sensitized | 10.4 | Blue | Not specified | nih.gov |

| 2,7-functionalized pyrene | Guest-host system | 3.1 | Deep blue | (0.16, 0.024) | rsc.org |

The planar structure and strong π-π stacking tendency of pyrene and its derivatives facilitate efficient charge transport, making them excellent candidates for the active layer in OFETs. researchgate.net The high charge carrier mobility of these materials is a key factor in their performance. researchgate.net Researchers have synthesized various pyrene-based organic semiconductors for OFET applications, categorizing them based on whether the pyrene unit acts as a terminal group, a central core, or is part of a fused system. researchgate.net

One notable example is 1,6-bis(5′-octyl-2,2′-bithiophen-5-yl)pyrene (BOBTP), a p-type organic semiconductor that exhibits high-performance transistor behavior. acs.org OFETs fabricated with BOBTP showed a high field-effect mobility of 2.1 cm²/Vs and an on/off current ratio of 7.6 × 10⁶. acs.org Another study demonstrated that pyrene end-capped oligothiophenes are also effective organic semiconducting materials for OFETs. rsc.org A device based on 5,5′′-di(pyren-1-yl)-2,2′:5′,2′′-terthiophene (3s) exhibited a field-effect mobility of 0.11 cm²/Vs. rsc.org

The introduction of acetylene (B1199291) functionalities to the pyrene core has also been explored. aip.org An X-shaped compound, SiPy, functionalized with acetylene bonds at the 1-, 3-, 6-, and 8-positions of the pyrene core, was synthesized and used in p-type OFETs. aip.org The morphology of the thin films, which is crucial for device performance, was found to be dependent on the substrate temperature during deposition. aip.org

The table below summarizes the performance of some pyrene-derivative-based OFETs:

| Active Material | Device Type | Field-Effect Mobility (cm²/Vs) | On/Off Ratio | Ref. |

| BOBTP | p-type | 2.1 | 7.6 × 10⁶ | acs.org |

| 3s | p-type | 0.11 | Not specified | rsc.org |

| SiPy | p-type | Not specified | Not specified | aip.org |

Pyrene derivatives have emerged as promising materials for OSCs, serving as both electron donors and acceptors. uky.eduresearchgate.net Their strong absorption in the UV-visible region and excellent charge transport properties contribute to their effectiveness in photovoltaic devices. mdpi.com

In one study, pyrene end-capped oligothiophenes were used as donor materials in OSCs. rsc.org When 5,5′′-di(pyren-1-yl)-2,2′:5′,2′′-terthiophene (3s) was used as the active material, a power conversion efficiency (PCE) of 1.20% was achieved. rsc.org

The use of pyrene derivatives as a third component in ternary OSCs has been shown to enhance both efficiency and stability. A novel pyrene-imidazole derivative (PyPI) was incorporated into a PTB7-Th:PC₇₁BM-based solar cell. frontiersin.org The resulting ternary device exhibited a high PCE of 10.36%, a significant increase from the 8.94% of the binary device. frontiersin.org This improvement was attributed to the efficient π-π stacking of the PyPI molecules, which facilitates charge transfer and suppresses fullerene aggregation. frontiersin.org

Furthermore, the molecular design of pyrene-fused non-fullerene acceptors (NFAs) has a significant impact on their photovoltaic performance. rsc.org By altering the connectivity of the fused pyrene core, researchers were able to narrow the optical bandgap and improve the PCE of OSCs. rsc.org An NFA with a 1,8-position connection (FPIC6) exhibited a much lower bandgap than its 2,9-position connected isomer (FPIC5), leading to an improved PCE of 11.55%. rsc.org

The performance of selected OSCs utilizing pyrene derivatives is summarized in the table below:

| Device Structure | Role of Pyrene Derivative | Power Conversion Efficiency (%) | Ref. |

| 3s:PCBM | Donor | 1.20 | rsc.org |

| PTB7-Th:PyPI:PC₇₁BM | Third Component | 10.36 | frontiersin.org |

| PTB7-Th:FPIC6 | Non-fullerene Acceptor | 11.55 | rsc.org |

Chemosensors and Sensing Platforms

The sensitive fluorescence of pyrene derivatives to their local environment makes them ideal candidates for the development of chemosensors. scispace.comrsc.org These sensors can detect a wide range of analytes, including metal ions and water, often with high selectivity and sensitivity. scispace.comrsc.orgnih.gov The sensing mechanism can involve various processes, such as photoinduced electron transfer (PET), aggregation-induced emission (AIE), and excimer/exciplex formation. rsc.org

A pyrene-based Schiff base has been developed as a fluorescent chemosensor for the rapid detection of water in organic solvents. nih.gov The sensor exhibits a fluorescence enhancement upon the addition of water due to a combination of AIE and the suppression of PET. nih.gov It can detect water content down to 0.50 wt%. nih.gov

Pyrene derivatives have also been widely used to detect metal ions. A "turn-on" fluorescent chemosensor based on a pyrene-benzothiazole conjugate was synthesized for the detection of Fe³⁺ and Fe²⁺ ions. scispace.com This sensor showed a significant enhancement in fluorescence emission in the presence of these ions, with detection limits of 2.61 μM and 2.06 μM, respectively. scispace.com Another pyrene-based ligand was developed as a "turn-off" fluorescent sensor for Cu²⁺ and Fe²⁺ ions, with detection limits of 0.42 μM and 0.51 μM, respectively. mdpi.com

The table below provides details on some pyrene-based chemosensors:

| Sensor Type | Analyte | Sensing Mechanism | Detection Limit | Ref. |

| Fluorescent | Water | AIE and PET suppression | 0.50 wt% | nih.gov |

| "Turn-on" Fluorescent | Fe³⁺ / Fe²⁺ | PET off | 2.61 μM / 2.06 μM | scispace.com |

| "Turn-off" Fluorescent | Cu²⁺ / Fe²⁺ | Fluorescence quenching | 0.42 μM / 0.51 μM | mdpi.com |

| Dual Fluorescent | Bi³⁺ / Al³⁺ | Fluorescence enhancement | 0.12 µM / 0.17 µM | nih.gov |

Stimuli-Responsive Materials (e.g., Mechanochromic, Solvatochromic)

Pyrene derivatives have been incorporated into stimuli-responsive materials that change their properties in response to external stimuli such as mechanical force (mechanochromism) or solvent polarity (solvatochromism). gdut.edu.cnrsc.org These materials have potential applications in sensors, memory devices, and smart coatings. researchgate.net

Mechanochromic luminescence (MCL) is a phenomenon where the photoluminescence color of a material changes upon mechanical stimulation. researchgate.net Several pyrene-based compounds have been shown to exhibit MCL. For example, a water-soluble pyrene derivative with hydrophilic dendrons changes its photoluminescence from yellow to green upon grinding. researchgate.net This color change is reversible and can be recovered by exposure to high humidity. researchgate.net The mechanochromic behavior of these materials is often related to changes in molecular packing and intermolecular interactions. rsc.org

Solvatochromism, the change in color with solvent polarity, is another key feature of many pyrene derivatives. gdut.edu.cn The emission wavelength of these compounds can shift significantly in different solvents, which is attributed to intramolecular charge transfer (ICT) characteristics. rsc.org For instance, two pyrene-thiophene based molecules, PySS and PySP, exhibited large solvatochromic shifts of 147 nm and 130 nm, respectively. rsc.org

The table below highlights some stimuli-responsive pyrene derivatives:

| Compound Type | Stimulus | Observed Change | Potential Application | Ref. |

| Water-soluble pyrene derivative | Mechanical force, Humidity | Yellow to green fluorescence (reversible) | Mechano-sensing | researchgate.net |

| Pyrene-thiophene derivatives (PySS, PySP) | Solvent polarity | Large red-shift in emission | Security ink, re-writable papers | rsc.org |

| Pyrene-based luminogens | Mechanical force | Changes in fluorescence | Not specified | gdut.edu.cn |

Functional Materials for Graphene Composites and Surface Modification

The planar structure of the pyrene moiety allows for strong π-π stacking interactions with the surface of graphene, making pyrene derivatives excellent candidates for the non-covalent functionalization of graphene and its oxide. sigmaaldrich.comscientific.net This functionalization can improve the dispersibility of graphene in various solvents and introduce new properties to the resulting composites. sigmaaldrich.comnih.gov

Pyrene derivatives can be used to modify the surface of graphene oxide (GO), which has abundant chemical groups that can be further functionalized. scientific.net The assembly of pyrene derivatives containing amino groups on the surface of GO has been shown to create nanocomposites with interesting photo-switching behaviors. scientific.net These composites exhibit enhanced photocurrent in response to visible light and show photo-switching behavior under near-infrared laser irradiation. scientific.net

The non-covalent functionalization of graphene with pyrene derivatives has been quantified by measuring the equilibrium constants for surface adsorption. acs.org For a series of pyrene derivatives, these constants were found to be in the range of 10³.⁴ to 10⁴.⁶ M⁻¹. acs.org This strong adsorption allows for the formation of stable, dense monolayers on the graphene surface. acs.org

The use of pyrene derivatives for the exfoliation and stabilization of graphene in aqueous media has also been demonstrated. nih.gov A novel water-soluble pyrene derivative was synthesized to maximize its interaction with the graphene surface, enabling the production of stable suspensions of few-layer graphene at low concentrations. nih.gov

The table below lists some examples of pyrene derivatives used in graphene composites:

| Graphene Material | Pyrene Derivative | Functionalization Method | Application/Finding | Ref. |

| Graphene Oxide (GO) | Pyrene with -NH₂ groups | Assembly | Photo-switching behavior | scientific.net |

| Graphene | Various pyrene derivatives | Self-assembly from solution | Formation of dense monolayers | acs.org |

| Graphite (B72142) | Water-soluble pyrene derivative | Liquid-phase exfoliation | Stable aqueous suspensions of few-layer graphene | nih.gov |

| Thermally reduced GO (trGO) | Pyrene-ureidopyrimidinone | Layer-by-Layer self-assembly | Improved electron transfer | sigmaaldrich.com |

Integration in Metal-Organic Frameworks (MOFs)

Following a comprehensive review of available scientific literature, no specific research findings or data tables concerning the integration of "3-(Pyren-1-YL)but-2-enoic acid" as a ligand in the synthesis of Metal-Organic Frameworks (MOFs) have been identified.